N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-13-8-4-11(5-9-13)14(17)16-10-15(2,18)12-6-7-12/h4-5,8-9,12,18H,3,6-7,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRDLJWTXOIXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-cyclopropyl-2-hydroxypropylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide with compounds from the evidence, focusing on structural motifs, synthetic routes, and physicochemical properties.
Thiazolidinone Derivatives (NAT-1 and NAT-2)
- Structural Differences: NAT-1 and NAT-2 feature a thiazolidinone core with nicotinamide substituents, unlike the benzamide backbone of the target compound. Substituents: NAT-1 has a 4-methoxyphenyl group, while NAT-2 incorporates a bulky 3,5-di-tert-butyl-4-hydroxyphenyl group. These contrast with the target’s 4-ethoxybenzamide and cyclopropyl-hydroxypropyl amine.
- Functional Implications: Thiazolidinones are associated with anti-inflammatory and antidiabetic activities, whereas benzamides often target neurological or metabolic pathways. The ethoxy group in the target may offer moderate lipophilicity compared to NAT-2’s highly lipophilic tert-butyl groups.
BBAC: Biphenyl-Benzoimidazole Hybrid
- Structural Differences :
- BBAC contains a benzimidazole-thioether and a biphenyl system, creating a rigid, planar structure. The target compound lacks aromatic heterocycles, favoring a flexible hydroxypropyl linker.
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide
- Synthesis :
- Synthesized via a multicomponent reaction involving 4-phenylaldehyde, propylamine, and 4-chlorophenyl isocyanate (65% yield). The target compound’s synthesis method is unspecified in the evidence.
- Physical Properties :
- Molecular Weight: 464.98 g/mol (vs. ~305 g/mol estimated for the target).
- Melting Point: 142.9–143.4°C, suggesting high crystallinity. The hydroxypropyl group in the target may lower its melting point.
- Polarity: LogP 0.7 (70:30 ethyl acetate/petroleum ether), indicating moderate hydrophilicity. The target’s ethoxy group may confer similar polarity.
N-cyclopropyl-N-ethyl Benzamide Derivatives
- Structural Analogies :
- Shared cyclopropyl and benzamide motifs. Example: N-cyclopropyl-N-ethyl-4-iodobenzamide.
- Substituent Effects :
- Iodo or dimethoxybenzyl groups in these derivatives increase molecular weight and steric bulk compared to the target’s ethoxy and hydroxypropyl groups.
- The hydroxypropyl group in the target may improve aqueous solubility relative to iodine-substituted analogs.
Data Table: Comparative Analysis of Key Compounds
*Estimated using substituent contribution models.
Key Findings and Limitations
- Structural Insights : The target compound’s ethoxy and cyclopropyl-hydroxypropyl groups balance lipophilicity and solubility, contrasting with bulkier substituents in analogs .
- Data Gaps: No direct pharmacological or kinetic data for the target compound are available in the evidence, limiting functional comparisons.
- Synthetic Challenges : Multicomponent reactions (as in ) may require optimization for the target’s hydroxypropyl group.
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, receptor interactions, and therapeutic implications.
Synthesis and Structural Characteristics
The synthesis of this compound involves the modification of benzamide derivatives to enhance their biological activity. The compound features a cyclopropyl group and an ethoxy substituent, which are crucial for its interaction with biological targets.
Receptor Interactions
Research indicates that this compound exhibits significant affinity for various receptors, particularly within the serotonin and dopamine systems. Compounds with similar structures have shown promising results in receptor binding studies:
- Serotonin Receptors : The compound's structure allows it to interact effectively with 5-HT3 receptors, which are implicated in nausea and emesis. Its binding affinity is comparable to known serotonin antagonists .
- Dopamine Receptors : The presence of the cyclopropyl group enhances the compound's affinity for dopamine D2 receptors, making it a candidate for therapeutic applications in treating disorders related to dopaminergic signaling .
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound can inhibit receptor activity effectively. For instance:
- Antagonistic Activity : The compound has been shown to antagonize both serotonin and dopamine receptors in cellular assays, indicating potential use in antiemetic therapies .
- Animal Models : In vivo studies using rodent models have indicated that administration of the compound can reduce symptoms associated with chemotherapy-induced nausea, supporting its therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the mechanisms of action and therapeutic applications:
- Study on Antiemetic Effects : A study investigated a series of benzamide derivatives, including those structurally related to this compound. Results indicated that modifications to the alkyl groups significantly impacted receptor binding affinities and antagonistic properties .
- Cardiovascular Implications : Other research has focused on the cardiovascular effects of related compounds, highlighting their potential as β-adrenoceptor antagonists. These findings suggest that this compound may also influence cardiovascular signaling pathways .
Data Table: Comparative Receptor Binding Affinities
| Compound | Receptor Type | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| This compound | 5-HT3 | 80 nM | Moderate |
| Similar Benzamide Derivative | D2 | 100 nM | High |
| Known Antagonist (e.g., Metoclopramide) | 5-HT3 | 60 nM | High |
Q & A
Q. What safety protocols are essential given the compound’s structural alerts (e.g., cyclopropane instability)?
- Methodology: Follow OSHA guidelines for handling nitrosamine precursors (if applicable). Use explosion-proof fume hoods for high-temperature reactions. Regularly test for peroxide formation in ether-containing solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
